

Application of NBI-98782 (Valbenazine) in Neuropharmacology: Application Notes and Protocols

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Compound of Interest		
Compound Name:	NBI-98782	
Cat. No.:	B560173	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-98782, the active metabolite of valbenazine (marketed as INGREZZA®), is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the neuropharmacological applications of NBI-98782. Valbenazine is approved for the treatment of tardive dyskinesia (TD) and chorea associated with Huntington's disease (HD). [3][4] Its mechanism of action involves the modulation of dopamine release, which alleviates the hyperkinetic movements characteristic of these disorders.[1] Preclinical and clinical data supporting its use are summarized, and detailed protocols for key experiments are provided.

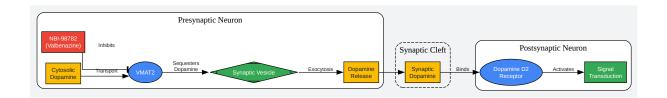
Mechanism of Action

NBI-98782 is a high-affinity and selective inhibitor of VMAT2, with a Ki of approximately 3 nM. [5] VMAT2 is a transport protein located on the membrane of presynaptic vesicles in neurons. [6][7] Its primary function is to transport monoamines, including dopamine, norepinephrine, serotonin, and histamine, from the cytoplasm into these vesicles for subsequent release into the synapse.[6][7][8]



By inhibiting VMAT2, **NBI-98782** reduces the loading of monoamines into synaptic vesicles, leading to a decrease in their release.[8] This presynaptic depletion of dopamine is the key mechanism underlying its therapeutic effects in hyperkinetic movement disorders like tardive dyskinesia and Huntington's chorea, which are characterized by excessive dopaminergic signaling.[1]

Signaling Pathway Diagram



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Caption: Mechanism of action of NBI-98782 as a VMAT2 inhibitor.

Applications in Neuropharmacology

The primary applications of **NBI-98782** are in the management of hyperkinetic movement disorders.

Tardive Dyskinesia (TD)

Valbenazine is the first drug approved by the FDA specifically for the treatment of tardive dyskinesia.[1] TD is a neurological disorder characterized by involuntary, repetitive body movements, often caused by long-term use of dopamine receptor-blocking agents.[1] Clinical trials have demonstrated the efficacy and safety of valbenazine in reducing the severity of TD.

Huntington's Disease (HD) Chorea

Valbenazine is also approved for the treatment of chorea associated with Huntington's disease, an inherited neurodegenerative disorder.[3][4] Chorea consists of involuntary, irregular, and



unpredictable muscle movements. The KINECT-HD Phase 3 trial demonstrated that valbenazine significantly improves chorea in individuals with Huntington's disease and is well-tolerated.[9]

Quantitative Data from Clinical Trials

The efficacy of valbenazine has been quantified in several key clinical trials.

Table 1: Efficacy of Valbenazine in Tardive Dyskinesia

(KINECT 4 Study)

Time Point	Dosage	Mean Change from Baseline in AIMS Total Score	Participants with ≥50% Improvement in AIMS Total Score
Week 48	40 mg/day	-10.2	90.0%
Week 48	80 mg/day	-11.0	89.2%

Data sourced from the KINECT 4 open-label trial.[10]

Table 2: Efficacy of Valbenazine in Huntington's Disease

Chorea (KINECT-HD Study)

Endpoint	Valbenazine Group	Placebo Group	P-value
Mean Improvement in Total Maximal Chorea (TMC) Score	-4.6	-1.44	<0.0001
Clinical Global Impression of Change (CGI-C) Response	42.9%	13.2%	<0.001
Patient Global Impression of Change (PGI-C) Response	52.7%	26.4%	<0.01

Data averaged from weeks 10 and 12 of the KINECT-HD trial.[11]



Experimental Protocols

Protocol 1: Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial for Huntington's Disease Chorea (Based on KINECT-HD)

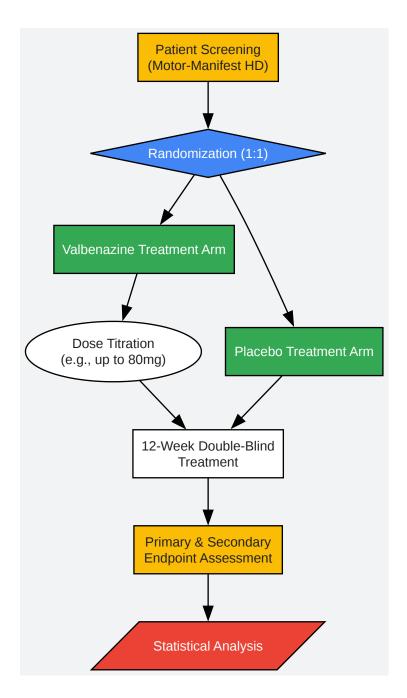
Objective: To evaluate the efficacy, safety, and tolerability of valbenazine for the treatment of chorea associated with Huntington's disease.

Study Design:

- Participant Recruitment: Enroll adult patients (18-75 years) diagnosed with motor-manifest Huntington's disease and exhibiting sufficient chorea symptoms.
- Randomization: Randomly assign participants in a 1:1 ratio to receive either valbenazine or a placebo.
- Dosing:
 - Initiate valbenazine at a starting dose (e.g., 40 mg) once daily.
 - Titrate the dose upwards based on efficacy and tolerability to a target dose (e.g., 80 mg)
 over a specified period (e.g., 8 weeks).
 - The placebo group receives identical-looking capsules on the same schedule.
- Treatment Duration: 12 weeks of double-blind treatment.
- Primary Efficacy Endpoint: The primary outcome measure is the change from baseline in the Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score at the end of the treatment period.
- · Secondary Endpoints:
 - Clinical Global Impression of Change (CGI-C).
 - Patient Global Impression of Change (PGI-C).



- Safety Assessments: Monitor adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests throughout the study. Pay close attention to potential side effects such as somnolence, fatigue, and any worsening of psychiatric symptoms.[3][9]
- Data Analysis: Compare the mean change in TMC score between the valbenazine and placebo groups using appropriate statistical methods. Analyze secondary endpoints and safety data.



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